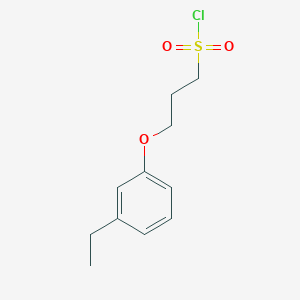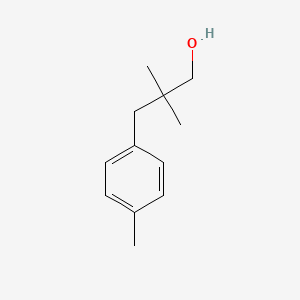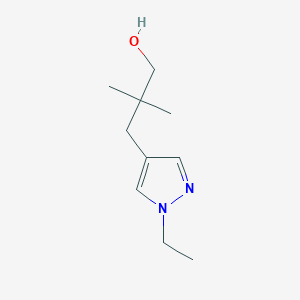![molecular formula C8H12S B13623821 (Bicyclo[2.2.1]hept-5-en-2-yl)methanethiol CAS No. 632325-23-6](/img/structure/B13623821.png)
(Bicyclo[2.2.1]hept-5-en-2-yl)methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Bicyclo[2.2.1]hept-5-en-2-yl)methanethiol is a chemical compound with the molecular formula C8H12S. It is a derivative of norbornene, featuring a thiol group (-SH) attached to the methylene bridge of the bicyclic structure. This compound is known for its unique reactivity and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Bicyclo[2.2.1]hept-5-en-2-yl)methanethiol typically involves the following steps:
Starting Material: The synthesis begins with norbornene, a bicyclic hydrocarbon.
Functionalization: The norbornene is functionalized by introducing a thiol group. This can be achieved through a series of reactions, including halogenation followed by nucleophilic substitution with a thiol reagent.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(Bicyclo[2.2.1]hept-5-en-2-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and conditions such as basic or acidic environments are employed.
Major Products Formed
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).
Reduction: Sulfides (R-S-R).
Substitution: Various substituted norbornene derivatives.
Scientific Research Applications
(Bicyclo[2.2.1]hept-5-en-2-yl)methanethiol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for potential therapeutic applications due to its unique reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Bicyclo[2.2.1]hept-5-en-2-yl)methanethiol involves its reactivity with various molecular targets:
Thiol Group: The thiol group can form covalent bonds with electrophiles, leading to the formation of new compounds.
Pathways: The compound can participate in redox reactions, influencing cellular redox states and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(Bicyclo[2.2.1]hept-5-en-2-yl)triethoxysilane: Similar bicyclic structure but with a triethoxysilane group instead of a thiol group.
Norbornene: The parent hydrocarbon without any functional groups.
Uniqueness
(Bicyclo[2.2.1]hept-5-en-2-yl)methanethiol is unique due to the presence of the thiol group, which imparts distinct reactivity and applications compared to its analogs.
Properties
CAS No. |
632325-23-6 |
|---|---|
Molecular Formula |
C8H12S |
Molecular Weight |
140.25 g/mol |
IUPAC Name |
2-bicyclo[2.2.1]hept-5-enylmethanethiol |
InChI |
InChI=1S/C8H12S/c9-5-8-4-6-1-2-7(8)3-6/h1-2,6-9H,3-5H2 |
InChI Key |
GSHBELPFKVPNBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1C=C2)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


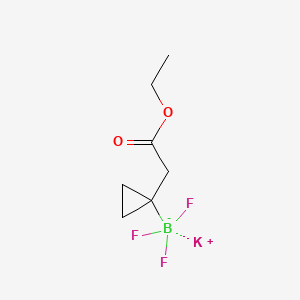

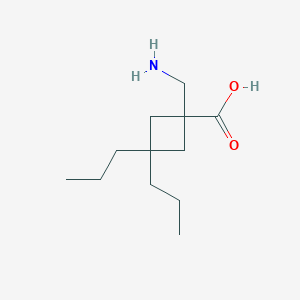
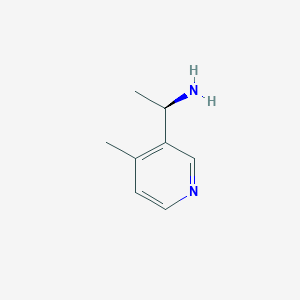
![3-(6-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione](/img/structure/B13623759.png)
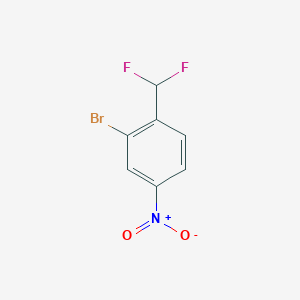
![Ethyl1-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]cyclobutane-1-carboxylate](/img/structure/B13623779.png)
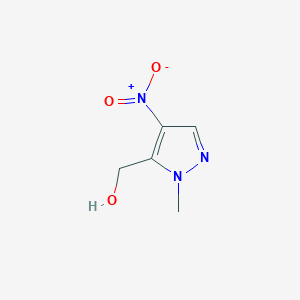

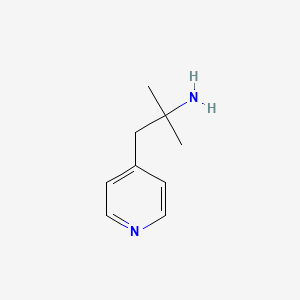
![2-Aminomethyl-3-benzo[1,3]dioxol-5-YL-propionic acid](/img/structure/B13623804.png)
